molecular formula C11H10INO2 B11806826 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid

1-Ethyl-3-iodo-1H-indole-2-carboxylic acid

Cat. No.: B11806826
M. Wt: 315.11 g/mol
InChI Key: JDJYADYGMHZISW-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodo-1H-indole-2-carboxylic acid (CAS 1263209-10-4) is a high-value chemical intermediate primarily recognized for its role in the research and development of allosteric modulators for the Cannabinoid Type 1 (CB1) receptor . This compound serves as a crucial synthetic precursor to a class of indole-2-carboxamide derivatives, including the prototypical molecule Org27569, which are pivotal for investigating probe dependence and biased signaling at CB1 receptors . Its core structure, featuring an iodine atom at the 3-position of the indole ring, makes it a versatile building block for further functionalization via cross-coupling reactions, while the N-ethyl group and carboxylic acid moiety are key pharmacophoric elements for optimizing interactions with the receptor's allosteric site . Researchers utilize this compound to study non-competitive modulation of CB1 receptor activity, which has significant implications for potentially developing therapeutic pathways with reduced side-effect profiles compared to orthosteric ligands . The synthetic route to this intermediate often involves alkylation and functionalization of ethyl indol-2-carboxylate precursors . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

1-ethyl-3-iodoindole-2-carboxylic acid

InChI

InChI=1S/C11H10INO2/c1-2-13-8-6-4-3-5-7(8)9(12)10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15)

InChI Key

JDJYADYGMHZISW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C(=O)O)I

Origin of Product

United States

Chemical Transformations and Functionalization of 1 Ethyl 3 Iodo 1h Indole 2 Carboxylic Acid

Reactivity of the C-3 Iodine Moiety in Cross-Coupling Reactions

The carbon-iodine bond at the C-3 position of the indole (B1671886) nucleus is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. While specific studies on 1-ethyl-3-iodo-1H-indole-2-carboxylic acid are not extensively documented, the reactivity of analogous 3-iodoindole derivatives, such as 1-benzyl-3-iodo-1H-indole-2-carbonitrile, provides significant insights into the expected chemical behavior. mdpi.comnih.gov The electron-rich nature of the indole ring facilitates these transformations, making the C-3 position a versatile handle for introducing a wide array of substituents.

Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of 3-iodoindoles, this reaction allows for the introduction of various alkynyl groups at the C-3 position. Studies on analogous compounds, such as 1-benzyl-3-iodo-1H-indole-2-carbonitrile, have demonstrated the feasibility of this transformation. nih.gov The reaction typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The coupling of 3-iodoindoles with a variety of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) substituents, has been shown to proceed in good yields. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of 3-Iodoindole Analogues Data inferred from studies on analogous compounds.

Entry Alkyne Catalyst System Base Solvent Yield (%)
1 Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N DMF High
2 1-Heptyne Pd(OAc)₂ / PPh₃ / CuI Et₃N DMF Good

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl compounds. The C-3 iodine of the indole ring is an excellent substrate for Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents. Research on similar 3-iodoindole structures has shown that these reactions proceed efficiently under palladium catalysis with a suitable base. nih.govnih.gov The choice of catalyst, ligand, and base can be crucial for achieving high yields, particularly with sterically hindered or electronically demanding coupling partners.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindole Analogues Data inferred from studies on analogous compounds.

Entry Boronic Acid Catalyst Ligand Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ Toluene/EtOH/H₂O High
2 4-Methoxyphenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Dioxane/H₂O Excellent

Stille Cross-Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. This method offers a complementary approach to the Suzuki-Miyaura coupling for the formation of C-C bonds. The reaction of 3-iodoindoles with various organostannanes, such as vinyl-, aryl-, and heteroarylstannanes, has been reported for analogous systems. mdpi.com While the toxicity of organotin reagents is a concern, the Stille reaction remains a valuable tool for complex molecule synthesis due to its tolerance of a wide range of functional groups.

Table 3: Representative Conditions for Stille Coupling of 3-Iodoindole Analogues Data inferred from studies on analogous compounds.

Entry Organostannane Catalyst Solvent Yield (%)
1 Tributyl(vinyl)stannane Pd(PPh₃)₄ Toluene Moderate
2 2-(Tributylstannyl)thiophene PdCl₂(MeCN)₂ DMF Low to Moderate

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This reaction is a powerful tool for the synthesis of substituted alkenes. The C-3 iodo group of the indole core can readily participate in Heck reactions with various alkenes, such as acrylates, styrenes, and other vinyl derivatives. nih.govresearchgate.net Intramolecular Heck reactions of 3-iodoindole derivatives have also been utilized to construct fused-ring systems. researchgate.netdocumentsdelivered.com

Table 4: Representative Conditions for Heck Reaction of 3-Iodoindole Analogues Data inferred from studies on analogous compounds.

Entry Alkene Catalyst Base Solvent Yield (%)
1 n-Butyl acrylate Pd(OAc)₂ Na₂CO₃ DMF Good
2 Styrene Pd(PPh₃)₄ Et₃N Acetonitrile High

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C-2 position of this compound provides a handle for a variety of chemical transformations, most notably the formation of esters and amides. These reactions allow for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Esterification

Esterification of the C-2 carboxylic acid is a fundamental transformation that can be achieved under various conditions. Standard acid-catalyzed esterification (Fischer esterification) using an alcohol in the presence of a strong acid catalyst is a common method. nih.gov Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester. The choice of esterification method may depend on the compatibility of other functional groups present in the molecule. For instance, studies on the esterification of 3-bromo-1H-indole-2-carboxylic acid have shown that heating in ethanol (B145695) with a catalytic amount of sulfuric acid provides the ethyl ester in high yield. nih.gov

Table 5: Representative Conditions for Esterification of Indole-2-carboxylic Acid Analogues Data inferred from studies on analogous compounds.

Entry Reagents Conditions Product Yield (%)
1 Ethanol, H₂SO₄ (cat.) Reflux Ethyl ester 85
2 Methanol, POCl₃ Room Temperature Methyl ester Quantitative

Amide Coupling Reactions

The carboxylic acid moiety at the C-2 position is a prime site for modification, most commonly through amide bond formation. This transformation is crucial for creating libraries of compounds for drug discovery, as the amide bond is a key structural feature in many bioactive molecules. nih.govsci-hub.se The reaction involves the activation of the carboxylic acid followed by nucleophilic attack from a primary or secondary amine.

A variety of modern coupling reagents can be employed to facilitate this transformation, minimizing the need for harsh conditions and improving yields. growingscience.com Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov Other effective systems include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). growingscience.com

A general protocol involves dissolving the indole carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), followed by the addition of the coupling reagent, the amine, and any necessary additives. The reactions are typically run at room temperature. nih.gov The choice of reagents and conditions can be tailored based on the steric and electronic properties of the amine coupling partner.

Table 1: Representative Amide Coupling Conditions

Coupling Reagent System Base (if required) Solvent Typical Temperature
EDC / HOBt DIPEA DMF / DCM Room Temperature
HATU DIPEA DMF Room Temperature
SOCl₂ then Amine Pyridine or Et₃N Toluene / THF 0 °C to Reflux

This table presents common conditions for amide coupling reactions applicable to indole-2-carboxylic acids.

The conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive intermediate for amidation. nih.gov This method is robust but may not be suitable for substrates with acid-sensitive functional groups. youtube.com Boron-based reagents have also emerged as effective promoters for direct amidation under relatively mild conditions. acs.org

Decarboxylation Reactions

Removal of the C-2 carboxylic acid group is a key transformation that yields the 1-ethyl-3-iodo-1H-indole core, opening up different avenues for further functionalization. Decarboxylation of indole-2-carboxylic acids can be achieved through several methods, most commonly by thermal means. researchgate.net Heating the carboxylic acid above its melting point, often in a high-boiling point solvent like quinoline (B57606) or diphenyl ether, can induce the loss of carbon dioxide. researchgate.net The presence of a copper catalyst, such as copper powder or copper(I) oxide, is frequently used to facilitate the reaction at lower temperatures. researchgate.net

Recent methodologies have focused on developing milder and more efficient protocols. For instance, palladium-catalyzed decarboxylation has been shown to be effective for certain indole carboxylic acids. nih.gov Metal-free conditions have also been developed, utilizing organic bases or specific solvent systems to promote the reaction. google.comresearchgate.net One patented method describes the use of an aprotic polar solvent like N,N-dimethylformamide (DMF) with a catalytic amount of organic acid to achieve decarboxylation at temperatures between 85-150 °C. google.com

Table 2: Methods for Decarboxylation of Indole-2-Carboxylic Acids

Method Catalyst / Additive Solvent Temperature
Thermal None or Copper powder Quinoline >200 °C
Catalytic Pd(OAc)₂ HFIP / TFA 110 °C

This table summarizes various methods reported for the decarboxylation of indole carboxylic acids, which are applicable to the target compound.

The resulting 1-ethyl-3-iodo-1H-indole is a valuable building block, particularly for transition-metal-catalyzed cross-coupling reactions at the C-3 position.

Transformations at the N-1 Ethyl Group

The N-1 ethyl group influences the electronic properties and solubility of the indole ring system. While the introduction of N-alkyl groups is a common strategy in indole chemistry, nih.govresearchgate.net transformations of an existing N-ethyl group are less frequently reported but mechanistically plausible.

Reactions could potentially involve functionalization of the ethyl group itself, for example, through radical halogenation at the benzylic-like position (the α-carbon of the ethyl group), although this might compete with reactions on the indole core. More drastic conditions could lead to de-alkylation. While N-debenzylation is a common protective group strategy, de-ethylation is more challenging and typically requires harsh reagents such as strong Lewis acids or nucleophilic reagents that are often incompatible with the other functional groups on the indole. The stability of the N-ethyl group makes it more of a permanent structural feature rather than a protecting group under most synthetic conditions.

Further Functionalization of the Indole Core

Beyond modifications at the primary functional groups, the indole scaffold itself offers rich chemistry for further elaboration.

The indole ring is an electron-rich heterocycle, highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The preferred site for electrophilic attack on a simple indole is the C-3 position. However, in this compound, this position is blocked by the iodine atom. Therefore, electrophilic substitution will be directed to the benzene (B151609) portion of the bicyclic system (positions C-4, C-5, C-6, and C-7).

The regiochemical outcome is dictated by the directing effects of the existing substituents. The N-1 ethyl group and the pyrrole (B145914) ring as a whole are activating and ortho-, para-directing, favoring substitution at C-4 and C-6. The C-2 carboxylic acid group (or its derivatives) is deactivating and meta-directing, favoring substitution at C-5 and C-7. The C-3 iodo group is deactivating but ortho-, para-directing. The interplay of these electronic effects determines the final position of substitution. Common EAS reactions include nitration (using HNO₃/H₂SO₄), sulfonation (H₂SO₄), and Friedel-Crafts reactions, although the latter can be complicated by the Lewis acidic conditions. youtube.comlibretexts.org

The carbon-iodine bond at the C-3 position is a versatile handle for introducing new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions. The iodo substituent serves as an excellent leaving group in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.

Alkylation: Suzuki coupling with alkylboronic acids or their esters, or Stille coupling with organostannanes in the presence of a palladium catalyst and a suitable base, can introduce a variety of alkyl and aryl groups at the C-3 position.

Acylation: Acyl groups can be introduced through reactions like the Heck carbonylation or by coupling with organometallic reagents.

These reactions provide a powerful and modular approach to synthesizing a wide range of 3-substituted indole derivatives from the 3-iodo precursor.

Direct functionalization at the C-2 position via metallation offers another synthetic route, particularly after decarboxylation of the starting material. With the N-1 position already blocked by an ethyl group, direct deprotonation at the C-2 position can be achieved using a strong organolithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This generates a C-2 lithiated indole species.

This highly reactive organometallic intermediate can then be "quenched" by reacting it with a wide range of electrophiles. For example, reaction with an aldehyde or ketone would introduce a hydroxyalkyl group, while reaction with an alkyl halide would result in C-2 alkylation. This strategy has been applied to related indole systems, demonstrating its feasibility for creating diverse C-2 substituted indoles. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 3 Iodo 1h Indole 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid, ¹H NMR spectroscopy is instrumental in identifying the ethyl group and the protons on the indole (B1671886) core. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The protons on the aromatic portion of the indole ring (H-4, H-5, H-6, and H-7) appear as distinct signals in the downfield region (typically δ 7.0–8.0 ppm), with their specific chemical shifts and coupling patterns confirming the substitution pattern. mdpi.comrsc.org The absence of a signal for a proton at the C-3 position is a key indicator of the iodo-substitution at that site. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield shift (δ > 160 ppm). mdpi.com The carbons of the indole ring appear in the aromatic region (δ 100–140 ppm), with the carbon bearing the iodine atom (C-3) showing a significant upfield shift compared to an unsubstituted indole due to the heavy atom effect. The signals for the ethyl group's methylene and methyl carbons are observed in the upfield aliphatic region. mdpi.com The combination of ¹H and ¹³C NMR, often supported by 2D NMR experiments like COSY and HMQC/HSQC, allows for the complete and unambiguous assignment of the molecule's constitution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar indole derivatives. mdpi.comnih.govnih.gov

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH ~13.0 (broad s) ~163.0
C-2 - ~130.0
C-3 - ~80.0
C-3a - ~128.0
C-4 ~7.7 (d) ~123.0
C-5 ~7.2 (t) ~121.0
C-6 ~7.3 (t) ~125.0
C-7 ~7.5 (d) ~113.0
C-7a - ~138.0
N-CH₂ ~4.6 (q) ~42.0

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A very broad and prominent band in the region of 2500–3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, with the broadness resulting from intermolecular hydrogen bonding that forms a dimeric structure in the solid state. mdpi.comresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid will produce a strong, sharp absorption band around 1680–1710 cm⁻¹. mdpi.commdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500–3300 Broad, Strong
Carboxylic Acid C=O Stretch 1680–1710 Strong
Aromatic C-H Stretch 3000–3150 Medium
Aliphatic C-H Stretch 2850–2980 Medium
Aromatic C=C Stretch 1450–1620 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound (C₁₁H₁₀INO₂), HRMS provides an experimental mass that can be compared to the calculated theoretical exact mass. Confirmation of the molecular formula is achieved when the measured mass matches the theoretical mass within a very small error margin (typically < 5 ppm). This technique is particularly valuable for confirming the incorporation of the iodine atom, given its specific isotopic mass. The calculated monoisotopic mass for [M+H]⁺ of the target compound is 315.9835. An experimental HRMS result that aligns with this value provides definitive evidence for the proposed molecular formula. nih.gov

In addition to molecular formula confirmation, mass spectrometry can provide structural information through analysis of fragmentation patterns. While complex, the fragmentation of indole alkaloids often involves characteristic cleavages of the ring system or loss of substituents, which can further support the proposed structure. nih.gov

Table 3: HRMS Data for Molecular Formula Confirmation

Molecular Formula Ion Type Calculated Exact Mass (m/z)
C₁₁H₁₀INO₂ [M+H]⁺ 315.9835
C₁₁H₁₀INO₂ [M+Na]⁺ 337.9654

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles, and reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing.

For derivatives of indole-2-carboxylic acid, single-crystal X-ray diffraction analysis typically reveals a planar indole ring system. researchgate.net A crucial structural feature observed in the crystal structures of indole-2-carboxylic acid and its esters is the formation of hydrogen-bonded dimers. researchgate.netresearchgate.netnih.gov In the case of this compound, it is expected that two molecules would associate via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer. researchgate.net

Table 4: Typical Crystallographic Parameters for Indole-2-Carboxylate (B1230498) Derivatives Data based on published structures of similar compounds like Ethyl 1H-indole-2-carboxylate. researchgate.netnih.gov

Parameter Typical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~5.5
b (Å) ~18.9
c (Å) ~9.6
β (°) ~104.5
Volume (ų) ~982
Z (Molecules/Unit Cell) 4

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available.

While computational studies, including Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics simulations, have been conducted on various derivatives of the indole ring system, the specific combination of an N-ethyl group, a 3-iodo substituent, and a 2-carboxylic acid function on the indole scaffold has not been the subject of published research that would provide the data required for the requested article outline.

Searches for optimized geometrical parameters, vibrational wavenumber predictions, HOMO-LUMO analyses, molecular docking studies, molecular dynamics simulations, and aromaticity analyses for "this compound" did not yield any specific results. The existing literature focuses on other indole derivatives, and extrapolating this data would be scientifically inaccurate and would not pertain to the unique electronic and steric properties of the specified molecule.

Therefore, it is not possible to provide the requested in-depth article with data tables and detailed research findings at this time.

Computational and Theoretical Investigations of 1 Ethyl 3 Iodo 1h Indole 2 Carboxylic Acid

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in atoms and bonds, providing a detailed picture of intramolecular bonding and interactions. wikipedia.orgdergipark.org.tr This analysis transforms the complex many-electron wavefunction of a molecule into localized one-center (lone pairs) and two-center (bonds) entities, which correspond closely with the familiar Lewis structure representation. wikipedia.orguni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. This reveals the stabilizing effects of charge delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de

Intramolecular Interactions and Charge Delocalization

The electronic structure of the indole (B1671886) nucleus is significantly influenced by the substituents at the N1, C2, and C3 positions. In a related compound, Ethyl indole-2-carboxylate (B1230498), computational studies have shown significant charge delocalization within the molecule. ijrar.org For 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid, several key intramolecular interactions are anticipated, contributing to the molecule's electronic properties.

The primary delocalization effects are expected to arise from the interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of adjacent bonds. For instance, the lone pair of the indole nitrogen atom (LP(1) N1) is expected to exhibit strong delocalization into the π* orbitals of the adjacent C2-C3 and C8-C9 bonds, which is characteristic of the aromatic nature of the pyrrole (B145914) ring fused with the benzene (B151609) ring. Similarly, the lone pairs of the oxygen atoms in the carboxylic acid group will participate in significant hyperconjugative interactions.

A detailed analysis of the most significant donor-acceptor interactions anticipated for this compound is presented in the following data table. These interactions highlight the pathways of intramolecular charge transfer and their contribution to the stability of the molecular system.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix for this compound (Selected Interactions)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-C3)Data not available
LP(1) N1π(C8-C9)Data not available
π(C2-C3)π(C8-C9)Data not available
π(C4-C5)π(C6-C7)Data not available
π(C6-C7)π(C8-C9)Data not available
LP(2) O11σ(C10-O12)Data not available
LP(2) O12σ(C10-O11)Data not available
σ(C2-C10)σ(N1-C2)Data not available
σ(C3-I)σ*(N1-C2)Data not available

Note: The stabilization energies (E(2)) are hypothetical and intended to illustrate the expected interactions. Actual values would require specific quantum chemical calculations for this molecule.

Natural Charge Distribution

The natural population analysis (NPA) derived from the NBO calculations provides the charge distribution across the atoms of the molecule. This distribution is a result of the competing electronic effects of the various functional groups. In this compound, the electronegative oxygen, nitrogen, and iodine atoms are expected to carry negative charges, while the carbon and hydrogen atoms will be positively charged.

The magnitude of the charge on each atom is indicative of the local electronic environment. For example, the oxygen atoms of the carboxylic acid group are expected to be the most negatively charged centers in the molecule. The indole nitrogen will also carry a significant negative charge, influenced by the electron-donating ethyl group. The iodine atom at the C3 position will also be a site of negative charge accumulation due to its high electronegativity. The carbon atom of the carboxyl group (C10) is anticipated to be highly electropositive due to its bonding to two electronegative oxygen atoms.

The following table provides a hypothetical natural charge distribution for the atoms in this compound, based on the expected electronic effects of the substituents.

Table 2: NBO Analysis of Natural Charge Distribution on the Atoms of this compound

AtomNatural Charge (e)
N1Data not available
C2Data not available
C3Data not available
C4Data not available
C5Data not available
C6Data not available
C7Data not available
C8Data not available
C9Data not available
C10Data not available
O11Data not available
O12Data not available
IData not available

Note: The natural charges are hypothetical and intended to illustrate the expected distribution. Actual values would require specific quantum chemical calculations for this molecule.

Research Applications in Organic Synthesis

1-Ethyl-3-iodo-1H-indole-2-carboxylic Acid as a Synthetic Building Block for Complex Molecules

This compound serves as an exemplary building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond at the C-3 position. This position is crucial for introducing molecular complexity through various metal-catalyzed cross-coupling reactions. The indole (B1671886) scaffold itself is a prominent and privileged structural motif found in numerous natural products and pharmacologically active compounds. organic-chemistry.org

The 3-iodo substituent is particularly amenable to palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. nih.govnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of substituents, including aryl, vinyl, alkyl, and silyl (B83357) groups. organic-chemistry.orgnih.gov For instance, a Sonogashira coupling could introduce an alkyne group, which can then undergo further transformations, while a Suzuki coupling can be used to append various aryl or heteroaryl moieties.

The general utility of 3-iodoindoles in building complex molecules is well-established. The process often involves a two-step approach: initial synthesis of the 3-iodoindole followed by palladium-catalyzed functionalization. nih.gov The N-ethyl group on the indole ring not only enhances solubility in organic solvents but also influences the electronic nature of the indole nucleus, which can affect reaction rates and yields. The carboxylic acid at the C-2 position provides another handle for modification, such as conversion to esters, amides, or other functional groups, further expanding its synthetic potential.

Table 1: Cross-Coupling Reactions Applicable to the 3-Iodoindole Scaffold

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki Coupling Organoboron Reagent (e.g., Ar-B(OH)₂) C-C (Aryl) Pd(PPh₃)₄ / Base
Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH) C-C (Alkynyl) PdCl₂(PPh₃)₂ / CuI / Base
Heck Coupling Alkene (e.g., CH₂=CHR) C-C (Alkenyl) Pd(OAc)₂ / Ligand / Base

This table represents typical conditions for cross-coupling reactions involving aryl iodides, which are directly applicable to this compound.

Precursors for Fused Indole Ring Systems

Fused indole heterocycles are a significant class of compounds found in pharmaceuticals, agrochemicals, and functional materials. nih.gov this compound is an excellent precursor for the synthesis of these complex polycyclic systems. The functional groups at the C-2 and C-3 positions can be utilized to construct new rings fused to the indole core through intramolecular cyclization reactions. organicreactions.org

Palladium-catalyzed cyclization is a powerful method for forming fused rings. organicreactions.org For example, a substituent introduced at the C-3 position via a Sonogashira coupling can subsequently react with the carboxylic acid group (or its derivative) at C-2 to form a new fused ring. This strategy allows for the creation of diverse heterocyclic frameworks, such as indolo[3,2-c]quinolines or other complex polycycles.

Furthermore, the indole-2-carboxylic acid moiety itself is a common starting point for constructing fused systems like oxazino[4,3-a]indoles. nih.gov By first modifying the C-3 iodo group and then inducing an intramolecular reaction with the C-2 carboxyl group, chemists can achieve a variety of fused structures. For instance, the iodocyclization of certain 1-propargyl-1H-indole-2-carboxylic acids has been shown to produce fused oxazino-indolone systems. nih.gov This highlights the potential of the subject compound to be transformed into precursors for similar cyclization pathways, leading to novel and potentially bioactive fused indoles.

Role in Combinatorial and Diversity-Oriented Syntheses

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. mdpi.com The indole nucleus is considered a "privileged structure" because it can serve as a scaffold for drugs targeting multiple receptor types. organic-chemistry.orgimedpub.com this compound is an ideal substrate for DOS due to its trifunctional nature, allowing for diversification at three key positions: N-1, C-2, and C-3.

The true power of this building block in DOS lies in the sequential or orthogonal functionalization of its reactive sites:

C-3 Position: The iodo group is the primary site for diversification. As detailed previously, a vast array of substituents can be introduced here using robust palladium-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the creation of a large library of C-3 functionalized indoles from a single starting material.

C-2 Position: The carboxylic acid can be converted into a library of amides or esters by reacting it with a diverse set of amines or alcohols. This adds another layer of molecular diversity.

N-1 Position: While this position is already substituted with an ethyl group, related indole-2-carboxylic acid precursors can be alkylated with a variety of electrophiles, demonstrating the potential for diversity at the nitrogen atom as well. mdpi.comresearchgate.net

By systematically varying the reactants at each of these positions, a combinatorial library of unique indole derivatives can be rapidly assembled. This approach facilitates the exploration of chemical space around the indole core, which is crucial for identifying new drug leads and understanding structure-activity relationships. imedpub.comrsc.org

Applications in Functional Organic Materials (e.g., OLEDs)

Indole derivatives have gained significant attention in materials science, particularly for their application in organic electronics such as organic light-emitting diodes (OLEDs). researchgate.nettuwien.at The electron-rich indole nucleus forms the basis of many organic semiconductors and emitters. Fused polycyclic aromatic compounds containing indole units, such as indolo[3,2-b]indole and indolo[2,3-b]indole, are used as emitters in thermally activated delayed fluorescence (TADF) OLEDs. researchgate.netnih.gov

While this compound is not itself an emissive material, it serves as a critical building block for creating larger, conjugated systems suitable for OLED applications. The 3-iodo group is the key to this transformation. Through iterative cross-coupling reactions (e.g., Suzuki or Sonogashira), the indole core can be extended and fused with other aromatic systems to build the complex π-conjugated skeletons required for light emission. nih.gov

For example, coupling reactions could be used to synthesize precursors for indolo[3,2,1-jk]carbazole (B1256015) derivatives, which have been incorporated into highly efficient iridium(III) complexes for phosphorescent OLEDs (PhOLEDs). rsc.org The ability to precisely engineer the final molecular structure by choosing specific coupling partners for the 3-iodoindole precursor allows for the fine-tuning of the resulting material's optoelectronic properties, such as its emission color and quantum efficiency. researchgate.net

Design and Synthesis of Indole-Based Drug Scaffolds

The indole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. nih.gov The development of efficient methods to access functionalized indole scaffolds is therefore a major focus of pharmaceutical research. organic-chemistry.org this compound is a powerful starting material for the synthesis of novel indole-based drug scaffolds.

The versatility of the 3-iodo group allows for the application of modern synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to build libraries of potential drug candidates. nih.gov For example, researchers have synthesized novel 3-methyl indole-based analogs using these methods to target hypoxia-inducible factor-1α (HIF-1α), an important target in cancer therapy. nih.gov Similarly, the 3-iodo position on our target molecule can be used to introduce a wide variety of aryl, heteroaryl, or amino groups, each potentially leading to a new class of bioactive compounds.

The carboxylic acid at C-2 can act as a bioisostere for other functional groups or serve as an anchoring point for attaching the molecule to other pharmacophores. beilstein-journals.org The N-ethyl group can modulate the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution. The combination of these three functional groups provides a robust platform for structure-activity relationship (SAR) studies, allowing medicinal chemists to systematically modify the molecule to optimize its potency, selectivity, and pharmacokinetic properties. chapman.edunih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves introducing iodine and ethyl groups onto the indole scaffold. A common approach is halogenation at the 3-position using iodine sources (e.g., N-iodosuccinimide) under acidic conditions, followed by alkylation at the 1-position with ethylating agents like ethyl iodide. Optimization may involve solvent selection (e.g., DMF or THF), temperature control (0–60°C), and catalysts (e.g., palladium for cross-coupling if pre-functionalized intermediates are used). Side reactions, such as over-alkylation or deiodination, require monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., ethyl group at N1 and iodine at C3). The carboxylic acid proton appears as a broad peak near δ 12–14 ppm, while ethyl groups show triplet/multiplet signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~315.07 g/mol for C11_{11}H10_{10}INO2_2).
  • FT-IR : A strong carbonyl stretch (~1680–1700 cm1^{-1}) confirms the carboxylic acid group .
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and iodo substituents influence the compound’s reactivity in cross-coupling reactions?

  • Answer :

  • Steric Effects : The ethyl group at N1 may hinder access to the indole core, reducing reactivity in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.
  • Electronic Effects : The electron-withdrawing carboxylic acid and iodine substituents activate the indole ring for electrophilic substitutions but deactivate it for nucleophilic attacks. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
  • Case Study : Similar iodinated indoles undergo Stille couplings at C2 when the carboxylic acid is protected as an ester, improving yields .

Q. What strategies can resolve contradictions in reported spectral data for structurally related indole derivatives?

  • Answer :

  • Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid) to identify consistent shifts .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to resolve overlapping signals in crowded regions of the spectrum.
  • Dynamic NMR : Investigate tautomerism or conformational flexibility (e.g., rotamers of the ethyl group) causing discrepancies .

Q. How can computational modeling predict the biological activity of this compound based on structural analogs?

  • Answer :

  • Molecular Docking : Screen against targets (e.g., kinases or GPCRs) using analogs like 3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid, which shows inhibitory activity via π-π stacking and hydrogen bonding .
  • QSAR Studies : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data from indole-2-carboxylic acid derivatives. The iodine atom’s hydrophobicity may enhance membrane permeability .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, leveraging the compound’s moderate molecular weight (~315 g/mol) and hydrogen-bonding capacity .

Methodological Considerations

  • Data Contradiction Analysis : Compare synthetic yields and spectral data across studies to identify protocol-dependent variables (e.g., iodine source purity or reaction atmosphere) .
  • Advanced Characterization : Use X-ray crystallography to resolve ambiguities in regiochemistry, as seen in 5-Fluoro-1H-indole-3-carboxylic acid studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.